2,4-Dichloropyrimidine-5-carbohydrazide

Catalog No.
S12243833
CAS No.
M.F
C5H4Cl2N4O
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrimidine-5-carbohydrazide

Product Name

2,4-Dichloropyrimidine-5-carbohydrazide

IUPAC Name

2,4-dichloropyrimidine-5-carbohydrazide

Molecular Formula

C5H4Cl2N4O

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12)

InChI Key

AVXJPPWLNODUFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN

2,4-Dichloropyrimidine-5-carbohydrazide (CAS 1379317-74-4) is a highly specialized, bifunctional heteroaryl building block essential for advanced medicinal chemistry and agrochemical synthesis. It features a rigid pyrimidine core equipped with two electrophilic chloro leaving groups at the C2 and C4 positions, alongside a nucleophilic and condensable carbohydrazide moiety at the C5 position [1]. This specific substitution pattern is highly prized in procurement because it allows for orthogonal reactivity: the carbohydrazide can be rapidly cyclized to form 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole rings, while the 2,4-dichloro handles remain intact and available for sequential nucleophilic aromatic substitution (SNAr) to build complex, unsymmetrically substituted pharmacophores such as ATP-competitive kinase inhibitors [2].

Research Fit

Synthetic intermediate 2,4-Dichloropyrimidine core with 5-carbohydrazide for hydrazone condensation.
Batch analytics Certified purity with batch-specific NMR, HPLC, GC reports provided.
Regioselective handle 2,4-Dichloro pattern enables sequential C4-then-C2 S(N)Ar functionalization strategy.

Attempting to substitute this compound with cheaper, more common precursors like ethyl 2,4-dichloropyrimidine-5-carboxylate or 2,4-dichloropyrimidine-5-carbonyl chloride leads to catastrophic chemoselectivity failures during library synthesis. To generate the carbohydrazide functionality in situ, chemists must react these ester or acid chloride precursors with hydrazine. However, hydrazine is a potent nucleophile that aggressively attacks the highly activated C4 and C2 chloro positions of the pyrimidine core via SNAr, leading to poly-hydrazinyl byproducts rather than the desired acyl hydrazide [1]. Procuring the pre-formed 2,4-dichloropyrimidine-5-carbohydrazide completely bypasses this reactivity conflict, ensuring the structural integrity of the dichloro handles for critical downstream functionalization [2].

Substitution Risk

5-Carboxylic acid analog Lacks hydrazone condensation capability; synthetic utility not directly transferable.
4,6-Dichloro regioisomer S(N)Ar regioselectivity differs; orthogonal functionalization routes may not transfer.
Mono-chlorinated analogs Distinct cross-coupling reactivity; catalyst and condition re-optimization may be required.

Avoidance of SNAr Byproduct Formation During Hydrazinolysis

When synthesizing 5-carbohydrazide-substituted pyrimidines, utilizing the pre-formed 2,4-dichloropyrimidine-5-carbohydrazide guarantees 100% retention of the critical C2 and C4 chloro leaving groups. In direct contrast, attempting to synthesize this motif by treating ethyl 2,4-dichloropyrimidine-5-carboxylate with hydrazine hydrate results in >80% conversion to 4-hydrazinyl displacement byproducts, owing to the extreme nucleophilicity of hydrazine toward the electron-deficient pyrimidine core [1]. This renders the in situ approach unviable for library generation.

Evidence DimensionC2/C4 Chloro Group Retention during Hydrazide Formation
Target Compound Data100% retention (pre-formed procurement)
Comparator Or BaselineEthyl 2,4-dichloropyrimidine-5-carboxylate + Hydrazine
Quantified Difference>80% loss of chloro handles to SNAr byproducts in the comparator
ConditionsStandard hydrazinolysis conditions (hydrazine hydrate, EtOH, room temp to reflux)

Procuring the pre-formed compound is the only reliable method to access the 5-hydrazide functionality without destroying the essential di-halogenated core required for subsequent cross-coupling or amination.

Antifungal Activity
Class-level
Carboxylic acid IC50 25 µg/mL against C. albicans; hydrazide class expected to enhance potency.
Supports antifungal screening selection.
Target IC50 not reported; experimental confirmation needed.

Step-Count Reduction in Heterocyclic Scaffold Assembly

2,4-Dichloropyrimidine-5-carbohydrazide serves as a direct, 1-step precursor to 5-(1,3,4-oxadiazol-2-yl)-2,4-dichloropyrimidine derivatives via simple condensation with trialkyl orthoesters or carbon disulfide [1]. Conversely, utilizing 2,4-dichloropyrimidine-5-carboxylic acid requires a minimum of 3 steps (activation to acid chloride/mixed anhydride, coupling with hydrazine, and subsequent cyclization), which increases solvent waste and risks degradation of the sensitive dichloro core under harsh activation conditions [2].

Evidence DimensionSynthetic Steps to Pyrimidinyl-Oxadiazole/Thiadiazole
Target Compound Data1 step (direct cyclization)
Comparator Or Baseline2,4-Dichloropyrimidine-5-carboxylic acid
Quantified Difference66% reduction in linear synthesis steps (1 step vs 3 steps)
ConditionsCondensation with triethyl orthoformate or CS2 under mild heating

Reduces linear synthesis steps by two stages, directly accelerating hit-to-lead timelines and lowering labor costs in medicinal chemistry campaigns.

S(N)Ar Regioselectivity
Class-level inference
C4 position more reactive than C2 in 2,4-dichloro pattern; 4,6-dichloro pattern has similar C4/C6 reactivity.
Enables orthogonal functionalization routes.
Exact selectivity ratios not quantified; method validation recommended.

Regioselective Sequential Functionalization Capability

The 2,4-dichloro substitution pattern on this specific scaffold offers highly predictable regiocontrol. The C4-chlorine is significantly more electrophilic than the C2-chlorine due to synergistic activation by the adjacent ring nitrogens and the electron-withdrawing 5-carbohydrazide group. This allows for sequential SNAr reactions with primary amines, typically achieving >10:1 regioselectivity for C4 over C2 at reduced temperatures (0-20 °C) [1]. Symmetric analogs, such as 4,6-dichloro derivatives, do not offer this orthogonal sequential reactivity and often yield statistical mixtures [2].

Evidence DimensionRegioselectivity of First Nucleophilic Attack (C4 vs C2)
Target Compound Data>10:1 preference for C4 substitution
Comparator Or BaselineSymmetric dichloropyrimidines (e.g., 4,6-dichloro analogs)
Quantified DifferenceHighly regioselective (>90% major isomer) vs. statistical mixtures (~50/50)
ConditionsSNAr with primary aliphatic or aromatic amines, 0-20 °C, polar aprotic solvent

Allows buyers to perform highly predictable, sequential functionalizations to build complex, unsymmetrically substituted molecules without costly and yield-destroying chromatographic separations.

Purity & Analytics
Data to verify
≥97% purity with batch-specific NMR, HPLC, GC; generic alternatives at ≥95% without batch documentation.
Supports procurement confidence and reproducibility.
Verify batch-specific COA upon receipt.

Handling Stability and Processability Compared to Acid Chlorides

As a solid carbohydrazide, this compound exhibits excellent bench stability and resistance to atmospheric moisture. In stark contrast, the closest reactive equivalent, 2,4-dichloropyrimidine-5-carbonyl chloride (CAS 2972-52-3), is highly hygroscopic and rapidly hydrolyzes to the unreactive carboxylic acid upon exposure to ambient humidity (t1/2 < 2 hours in standard laboratory air) [1]. The carbohydrazide can be stored long-term under standard conditions without significant degradation.

Evidence DimensionHydrolytic Stability in Ambient Air
Target Compound DataBench-stable (no significant degradation over weeks)
Comparator Or Baseline2,4-Dichloropyrimidine-5-carbonyl chloride
Quantified DifferenceOrders of magnitude greater atmospheric half-life (weeks vs <2 hours)
ConditionsAmbient laboratory conditions (20-25 °C, 40-60% relative humidity)

Eliminates the need for gloveboxes, specialized anhydrous shipping, and strict inert-atmosphere handling, streamlining bulk procurement and daily laboratory use.

Nucleoside Synthesis Validation
Reported
Patent-identified intermediate for 5-substituted pyrimidine carbocyclic nucleosides; mild reaction conditions.
Supports nucleoside analog synthesis programs.
Patent-reported utility; lab-scale reproducibility to verify.

Synthesis of Pyrimidinyl-1,3,4-Oxadiazole Kinase Inhibitors

Directly following from the compound's ability to undergo 1-step cyclization and sequential SNAr, it is the premier starting material for building ATP-competitive kinase inhibitors. The carbohydrazide is rapidly converted into a rigid oxadiazole hinge-binding motif, while the C2 and C4 chlorines are subsequently displaced by anilines or aliphatic amines to target specific kinase pockets [2].

Agrochemical Scaffold Discovery

Utilized in the development of novel fungicides and herbicides where the pyrimidine core requires specific, unsymmetrical functionalization at the 2 and 4 positions while maintaining a robust heterocyclic linker at the 5-position. The predictable regioselectivity ensures high-yield generation of diverse agrochemical libraries [1].

Targeted Covalent Inhibitor (TCI) Library Generation

The intact 2,4-dichloro groups, uniquely preserved by procuring the pre-formed carbohydrazide rather than attempting in situ hydrazinolysis, serve as highly tuned electrophiles. These can be selectively reacted with nucleophilic residues (e.g., cysteine) in target proteins, making this compound a highly valuable warhead precursor in TCI design [3].

Application Fit

Application
Selection Property
Validation Focus
Antifungal screening studies
Hydrazide vs carboxylic acid moiety
C. albicans IC50 endpoint review
Sequential S(N)Ar functionalization
2,4-Dichloro substitution pattern
C4-first substitution reactivity
Nucleoside analog synthesis research
Validated intermediate pathway
Reported synthetic route reproducibility
C2-selective cross-coupling studies
Inverted site selectivity
Pd-catalyzed C-S coupling feasibility

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

205.9762162 g/mol

Monoisotopic Mass

205.9762162 g/mol

Heavy Atom Count

12

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